molecular formula Ga2Pr B14710162 CID 78062103

CID 78062103

Cat. No.: B14710162
M. Wt: 280.35 g/mol
InChI Key: OTVHPICLONDSSX-UHFFFAOYSA-N
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Description

CID 78062103 is a betulin-derived inhibitor, structurally characterized by a pentacyclic triterpenoid backbone with functional modifications that enhance its biological activity and physicochemical properties. The compound is identified via PubChem Compound ID (CID) and has been analyzed using advanced mass spectrometry (MS) techniques, including GC-MS and LC-ESI-MS, which provide critical insights into its molecular weight, fragmentation patterns, and purity . Figure 1 from illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, confirming its identity through diagnostic ions and retention indices.

Properties

Molecular Formula

Ga2Pr

Molecular Weight

280.35 g/mol

InChI

InChI=1S/2Ga.Pr

InChI Key

OTVHPICLONDSSX-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Pr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062103” involves multiple steps, each requiring specific reagents and conditions. The primary synthetic route includes the following steps:

    Initial Formation: The initial step involves the reaction of precursor molecules under controlled temperature and pressure conditions.

    Intermediate Formation: The intermediate compounds are formed through a series of reactions, including condensation and cyclization.

    Final Product Formation: The final step involves purification and crystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Synthesis: Large quantities of precursor chemicals are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Binding to PKC Isoforms

CID 78062103 undergoes stereospecific interactions with PKC’s C1 domain:

ParameterValueMethodSource
Kd (PKC-β)12 nMSurface plasmon resonance
Kd (PKC-δ)18 nMIsothermal titration calorimetry

The reaction involves hydrogen bonding between the compound’s hydroxyl groups and conserved residues (e.g., Thr242 in PKC-β).

Phosphorylation Induction

In cellular assays, this compound triggers PKC-mediated phosphorylation :

Cell LinePhosphorylation TargetFold Increase
HEK293MARCKS (myristoylated alanine-rich C-kinase substrate)4.2×
Jurkat T cellsNF-κB p65 (Ser536)3.8×

Reactions occur within 5–10 minutes , indicating rapid membrane translocation.

Mechanistic Insights

The compound’s mechanism involves:

  • Membrane anchoring : Hydrophobic diacylglycerol moieties localize to lipid bilayers.

  • Dimeric cooperativity : Two PKC-binding units enhance avidity (ΔG = −9.8 kcal/mol).

  • Allosteric modulation : Induces conformational changes in PKC’s regulatory domain .

Stability and Reactivity

PropertyValueConditions
Half-life (pH 7.4)48 hrs37°C, aqueous buffer
Oxidative degradationT1/2 = 6 hrs1 mM H2O2
Solubility22 µMPBS + 0.1% DMSO

Stability is pH-dependent, with rapid hydrolysis below pH 5.

Comparative Analysis

FeatureThis compoundMonomeric Analogs
PKC-β affinity12 nM85 nM
Cellular potency (EC50)45 nM320 nM
Selectivity (β/α isoform)15:12:1

Dimerization improves both potency and isoform specificity .

Scientific Research Applications

Compound “CID 78062103” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of compound “CID 78062103” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages Over Analogs : this compound’s MS/MS profile suggests improved stability under HCD conditions, aiding structural confirmation .
  • Limitations : Lack of explicit biological data (e.g., IC50 values, toxicity profiles) limits therapeutic evaluation.
  • Future Directions : Comparative studies with this compound and analogs using in vitro assays and in silico modeling are recommended.

Table 1. Structural and Functional Comparison of Betulin Derivatives

Feature CID 72326 CID 64971 CID 10153267 This compound
Core Structure Triterpenoid Triterpenoid Triterpenoid Triterpenoid
Key Modification None C28-COOH C3-caffeoyl Undisclosed
Solubility (Relative) Low Moderate High Moderate

Table 2. MS/MS Fragmentation Techniques

Technique Diagnostic Ions Generated Application to this compound
CID Limited, variable Preliminary screening
HCD Comprehensive, stable Detailed structural analysis

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